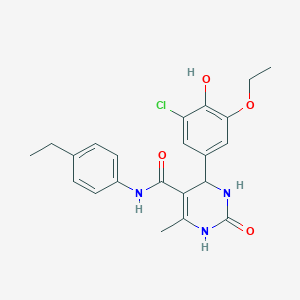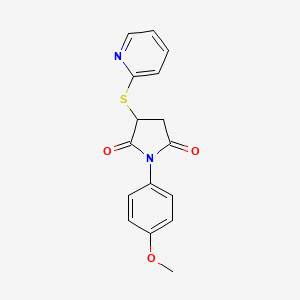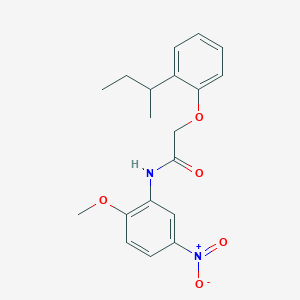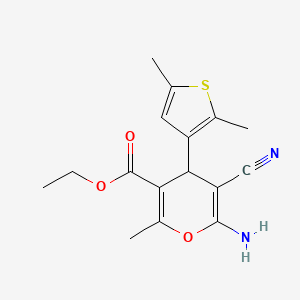![molecular formula C28H31N3O6S B4101075 N-[4-({4-[3-(4-benzoylphenoxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B4101075.png)
N-[4-({4-[3-(4-benzoylphenoxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
Descripción general
Descripción
N-[4-({4-[3-(4-benzoylphenoxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a sulfonyl group, and a benzoylphenoxy moiety, making it a versatile molecule for research and industrial purposes.
Direcciones Futuras
The future directions for research on “N-[4-({4-[3-(4-benzoylphenoxy)-2-hydroxypropyl]-1-piperazinyl}sulfonyl)phenyl]acetamide” and similar compounds could involve designing new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new possibilities for therapeutic applications .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withD2 and 5-HT2A receptors . These receptors play crucial roles in various neurological and psychiatric conditions.
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might exhibit its effects byantagonizing D2 and 5-HT2A receptors . This could lead to changes in neurotransmitter levels and neuronal activity.
Biochemical Pathways
The d2 and 5-ht2a receptors, which the compound might target, are involved indopaminergic and serotonergic signaling pathways , respectively . These pathways play key roles in mood regulation, cognition, and motor control.
Result of Action
Based on the potential targets of the compound, it can be inferred that the compound might modulate neurotransmitter levels and neuronal activity, potentially leading to changes in mood, cognition, and motor control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[3-(4-benzoylphenoxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with appropriate reagents to form the benzoylphenoxy group.
Piperazine Derivatization: The piperazine ring is functionalized with the benzoylphenoxy intermediate, often using nucleophilic substitution reactions.
Acetylation: The final step involves acetylation of the phenyl ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-({4-[3-(4-benzoylphenoxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-[4-({4-[3-(4-benzoylphenoxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Rimonabant: A cannabinoid receptor antagonist with a similar piperazine structure.
Surinabant: Another cannabinoid receptor antagonist with structural similarities.
Uniqueness
N-[4-({4-[3-(4-benzoylphenoxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[4-[4-[3-(4-benzoylphenoxy)-2-hydroxypropyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6S/c1-21(32)29-24-9-13-27(14-10-24)38(35,36)31-17-15-30(16-18-31)19-25(33)20-37-26-11-7-23(8-12-26)28(34)22-5-3-2-4-6-22/h2-14,25,33H,15-20H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYQLZIFHBMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B4101024.png)
![(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenoxy)acetic acid](/img/structure/B4101031.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4101046.png)
![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4101066.png)


![6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B4101080.png)
![6-(3,4,5-trimethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B4101096.png)


![methyl 2-({N-[(4-methylphenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4101106.png)
![1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-2-yl-2H-pyrrol-5-one](/img/structure/B4101107.png)
